molecular formula C5H7IN2 B181040 3,5-Dimethyl-4-iodopyrazole CAS No. 2033-45-6

3,5-Dimethyl-4-iodopyrazole

Cat. No.: B181040
CAS No.: 2033-45-6
M. Wt: 222.03 g/mol
InChI Key: MZZXIXHKDJNBJQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-iodopyrazole (CAS: 2033-45-6) is a halogenated pyrazole derivative with the molecular formula C₅H₇IN₂ and a molecular weight of 222.03 g/mol . It features a pyrazole ring substituted with iodine at the 4-position and methyl groups at the 3- and 5-positions. This compound is light-sensitive and primarily utilized in organic synthesis and material science, such as in the self-assembly of supramolecular nanotubes for plasmonic nanoparticle organization . Its synthesis typically involves iodination of pre-functionalized pyrazole precursors under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-iodopyrazole typically involves the iodination of 3,5-dimethylpyrazole. One common method employs N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solvent such as trifluoroacetic acid (TFA) at room temperature. The process involves dissolving 3,5-dimethylpyrazole in TFA, adding N-iodosuccinimide, and stirring the mixture for about an hour. The reaction mixture is then worked up by adding water and extracting the product with ethyl acetate. The organic layer is washed with a saturated sodium bisulfite solution, dried over sodium sulfate, filtered, and concentrated to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow processes and the use of automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-iodopyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted pyrazoles.

    Coupling Products: These reactions yield various biaryl and heteroaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
DMIP serves as an important building block in the synthesis of complex heterocyclic compounds. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis. For example, DMIP can be utilized in the formation of metal complexes, particularly with palladium(II), which has shown promising results in antitumor activity tests .

Comparison with Similar Compounds

CompoundKey FeaturesApplications
3,5-Dimethyl-4-iodopyrazoleContains iodine and methyl groupsSynthesis of pharmaceuticals and agrochemicals
4-IodopyrazoleLacks methyl groupsUsed in various coupling reactions
3,5-DimethylpyrazoleLacks iodine atomLess reactive compared to DMIP

Biological Applications

Anticancer Properties
Research indicates that DMIP and its derivatives exhibit potential anticancer properties. Studies have shown that palladium(II) complexes formed with DMIP can inhibit tumor growth in vitro, suggesting their potential as novel anticancer agents .

Interaction with Alcohol Dehydrogenases
DMIP interacts with several alcohol dehydrogenases (ADHs), specifically ADH1A, ADH1B, and ADH1C in humans. This interaction may influence metabolic pathways involving alcohol metabolism, presenting possibilities for therapeutic applications in alcohol-related disorders .

Materials Science

Self-Assembly and Nanostructures
One of the most intriguing applications of DMIP is its ability to self-assemble into supramolecular structures such as nanotubes and microtubes. The self-assembly is driven by hydrogen and halogen bonding interactions, which can reach energies up to 32.81 kJ mol−1 . This property allows DMIP to act as a template for organizing nanoparticles, such as gold and silver nanochains, which are critical for plasmonic applications .

Table: Self-Assembly Characteristics

PropertyDescription
Assembly TypeSupramolecular nanotubes/microtubes
DimensionsRanges from nanometers to micrometers
ReversibilityCan be reversed by heating at 100 °C

Industrial Applications

Pharmaceuticals and Agrochemicals
DMIP is increasingly being used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow for modifications that enhance the efficacy of drug candidates or improve the activity of agrochemical products.

Case Studies

  • Palladium(II) Complexes
    • Study Focus: Synthesis and evaluation of palladium(II) complexes using DMIP.
    • Findings: These complexes demonstrated significant antitumor activity in preliminary tests, indicating potential for development into therapeutic agents .
  • Self-Assembly Research
    • Study Focus: Investigation into the self-assembly properties of DMIP.
    • Findings: The formation of tubular structures was confirmed through experimental methods, showcasing DMIP's ability to organize nanomaterials effectively .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-iodopyrazole and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, palladium(II) complexes of the compound have been shown to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heterocyclic Core Variations

Table 1: Core Heterocycle Comparison

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
3,5-Dimethyl-4-iodopyrazole Pyrazole 3,5-Me; 4-I C₅H₇IN₂ 222.03 Material science, synthesis
4-Iodo-3,5-dimethylisothiazole Isothiazole 3,5-Me; 4-I C₅H₆INS 223.08 Undisclosed (research use)
3,5-Dimethyl-4-iodoisoxazole Isoxazole 3,5-Me; 4-I C₅H₆INO 207.01 Pharmaceutical intermediates

Key Observations :

  • Heteroatom Influence : Replacing the pyrazole's nitrogen with sulfur (isothiazole) or oxygen (isoxazole) alters electronic properties and reactivity. For example, isothiazoles exhibit higher electrophilicity due to sulfur's electron-withdrawing nature, whereas isoxazoles are more prone to ring-opening reactions .
  • Stability : this compound is light-sensitive, while iodinated isothiazoles and isoxazoles show greater thermal stability due to stronger heteroatom bonding .

Functional Group Analogues: Azo and Triazole Derivatives

Table 2: Functional Group Comparison

Compound Name Core Structure Functional Groups Key Properties Biological Activity
4-Arylazo-3,5-diaminoisoxazole Isoxazole 4-Arylazo; 3,5-NH₂ Forms hydrogen bonds; UV-visible absorption Antimicrobial, antitumor
3,5-Diamino-4-phenylazopyrazole Pyrazole 4-Phenylazo; 3,5-NH₂ Reacts with isothiocyanates to form adducts Antiviral intermediates
This compound Pyrazole 3,5-Me; 4-I Light-sensitive; iodination site Material science

Key Observations :

  • Azo Group Impact : Azo derivatives (e.g., 4-arylazo compounds) exhibit enhanced π-conjugation, making them useful in dye chemistry and as intermediates for bioactive molecules. However, they lack the iodine atom’s leaving-group capability, limiting cross-coupling applications compared to this compound .
  • Amino vs. Methyl Groups: Amino-substituted pyrazoles (e.g., 3,5-diaminopyrazoles) show higher solubility in polar solvents and reactivity toward electrophiles, whereas methyl groups in this compound enhance steric hindrance and lipophilicity .

Iodinated Analogues: Positional Isomerism

Table 3: Iodine Substitution Effects

Compound Name Iodine Position Reactivity Profile Synthetic Utility
This compound 4-position Undergoes Suzuki-Miyaura coupling Catalyst for nanomaterial synthesis
4-Iodo-1,3,5-trimethylpyrazole 4-position Similar coupling reactivity Pharmaceutical intermediates
5-Iodo-3-methylpyrazoline 5-position Lower stability; prone to dehalogenation Limited to small-scale reactions

Key Observations :

  • Positional Reactivity : Iodine at the 4-position (pyrazole) facilitates cross-coupling reactions (e.g., Suzuki), whereas 5-iodo derivatives are less stable due to steric strain .
  • Methyl Group Synergy : The 3,5-dimethyl groups in this compound stabilize the iodine atom against premature elimination, enhancing its utility in multistep syntheses .

Biological Activity

3,5-Dimethyl-4-iodopyrazole (DMIP) is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an iodine atom at position 4. Its molecular formula is C5_5H7_7IN2_2, and it has garnered attention for its diverse biological activities, including potential anticancer and antimicrobial properties.

The biological activity of DMIP primarily involves its interactions with various biological targets. Notably, it has been shown to interact with multiple isoforms of alcohol dehydrogenase (ADH) in humans, specifically ADH1A, ADH1B, and ADH1C. These enzymes play a crucial role in the metabolism of alcohols and other substrates in the liver. DMIP's interaction with these enzymes may alter metabolic pathways, potentially influencing alcohol metabolism and associated physiological effects .

Additionally, DMIP has been identified as a potential inhibitor of mycocyclosin synthase , an enzyme involved in the biosynthesis of mycocyclosin in Mycobacterium tuberculosis. This suggests that DMIP may have applications in combating tuberculosis by disrupting the metabolic processes of this pathogen.

Anticancer Properties

Research indicates that DMIP and its derivatives exhibit promising anticancer activities. In a study evaluating various pyrazole ligands, DMIP was incorporated into palladium(II) complexes that demonstrated significant antitumor effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved .

Antimicrobial Activity

DMIP has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including some resistant to conventional antibiotics. The compound's ability to disrupt bacterial metabolic processes may contribute to its efficacy as an antimicrobial agent .

Structural Properties and Self-Assembly

One of the notable characteristics of DMIP is its ability to self-assemble into supramolecular structures such as nanotubes and microtubes. This self-assembly is driven by strong intermolecular interactions, including hydrogen bonds and halogen bonds, with an assembly energy calculated at approximately 32.81 kJ/mol . Such properties make DMIP a candidate for applications in nanotechnology and materials science.

Table: Summary of Biological Activities

Activity Target/Pathway Potential Applications
AnticancerInduction of apoptosisCancer therapy
AntimicrobialDisruption of bacterial metabolismAntibiotic development
Alcohol metabolismInteraction with alcohol dehydrogenasesTreatment for alcohol-related disorders
TuberculosisInhibition of mycocyclosin synthaseAntitubercular drug development

Study on Anticancer Activity

In a recent study published in ResearchGate, palladium(II) complexes containing DMIP were synthesized and evaluated for their anticancer properties. The results demonstrated that these complexes inhibited the growth of various cancer cell lines significantly more than unmodified pyrazole ligands. The study provided evidence that the incorporation of DMIP enhances the biological activity of metal complexes through synergistic mechanisms .

Research on Antimicrobial Properties

A study investigating the antimicrobial effects of DMIP revealed that it showed notable activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Dimethyl-4-iodopyrazole, and how can they inform experimental handling?

  • Answer : The compound (CAS 2033-45-6) has a molecular formula C₅H₇IN₂ and molecular weight 222.02 g/mol. Its melting point is 136–140°C . The iodine substituent enhances electrophilic reactivity, making it suitable for cross-coupling reactions. For handling, use inert atmospheres (N₂/Ar) to prevent decomposition, and store in cool, dry conditions away from oxidizers due to potential incompatibility .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

  • Answer : A common approach involves iodination of 3,5-dimethylpyrazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under reflux. Post-synthesis, recrystallization from a DMF-EtOH (1:1) mixture improves purity (>98%) . Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers characterize this compound spectroscopically?

  • Answer :

  • ¹H NMR : Expect signals for methyl groups at δ ~2.3–2.5 ppm (singlets) and pyrazole protons at δ ~7.5–8.0 ppm.
  • ¹³C NMR : The iodine-bearing carbon resonates at δ ~90–100 ppm due to heavy atom effects.
  • IR : Look for C-I stretching at ~500–600 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹.
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during metal-catalyzed cross-coupling involving this compound?

  • Answer : Yield discrepancies often arise from ligand-metal mismatches or solvent polarity effects. For Pd-catalyzed reactions (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ in toluene/water mixtures at 80°C. If yields drop, switch to Buchwald-Hartwig conditions (XPhos ligand, Cs₂CO₃ base) . Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps, while DFT calculations (e.g., B3LYP/6-31G*) optimize transition states .

Q. How can computational chemistry predict the coordination behavior of this compound in transition metal complexes?

  • Answer : Density Functional Theory (DFT) models (e.g., Gaussian 16) reveal that the iodine atom acts as a weak σ-donor, while the pyrazole nitrogen binds strongly to metals like Pd(II) or Cu(I). Compare computed bond lengths/angles with experimental X-ray data (e.g., [PdCl₂(4-iodopyrazole)₂] complexes show Pd-N distances ~2.05 Å) . Use Natural Bond Orbital (NBO) analysis to quantify donor-acceptor interactions.

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

  • Answer : The electron-withdrawing iodine group directs electrophiles to the less hindered C-3 position. For nitration, a mixture of HNO₃/H₂SO₄ at 0°C favors mono-substitution. Kinetic isotope effect (KIE) studies and Hammett plots (σ⁺ values) validate the dominance of electronic over steric effects . Competing pathways (e.g., iodonium ion intermediates) can be probed via trapping experiments with NaI.

Properties

IUPAC Name

4-iodo-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7IN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZXIXHKDJNBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30174228
Record name Pyrazole, 3,5-dimethyl-4-iodo-
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Molecular Weight

222.03 g/mol
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CAS No.

2033-45-6
Record name 4-Iodo-3,5-dimethyl-1H-pyrazole
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Record name Pyrazole, 3,5-dimethyl-4-iodo-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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